![molecular formula C14H22BNO6S2 B597218 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester CAS No. 1256359-12-2](/img/structure/B597218.png)
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester
Overview
Description
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 1256359-12-2 . It has a molecular weight of 375.27 .
Molecular Structure Analysis
The IUPAC name of this compound is N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide . The InChI code is 1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 375.27 .Scientific Research Applications
Organic Synthesis Intermediate
This compound is a useful intermediate for organic synthesis. It can be used in the synthesis of a variety of other compounds, contributing to the development of new materials and pharmaceuticals .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters. This process is a part of a catalytic approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These are complex organic compounds with potential applications in medicinal chemistry .
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Functionalizing Deboronation of Alkyl Boronic Esters
The compound can be used in the functionalizing deboronation of alkyl boronic esters. This process is used to convert the boron moiety into a broad range of functional groups .
Synthesis of Pharmaceuticals
The compound is an important raw material for pharmaceuticals. It can be used in the synthesis of various drugs, contributing to the development of new treatments .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester, is a key biochemical pathway in synthetic chemistry . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
They can be susceptible to hydrolysis, especially at physiological ph , which could impact their bioavailability.
Result of Action
The result of the action of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable palladium catalyst is necessary for the compound to perform its function in the Suzuki-Miyaura cross-coupling reaction .
properties
IUPAC Name |
N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKTMCTMGKKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682203 | |
Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
CAS RN |
1256359-12-2 | |
Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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